N-Iodosuccinimide

Übersicht

Beschreibung

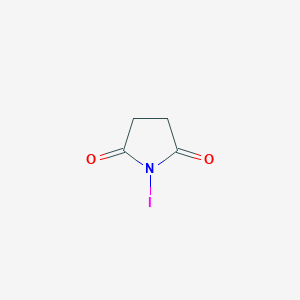

N-Iodosuccinimide is a pivotal reagent in synthetic chemistry, renowned for its versatility and efficiency. It is primarily used as an iodinating agent, facilitating the incorporation of iodine into various substrates. This compound is characterized by its unique structure, where an iodine atom is bonded to the nitrogen atom of succinimide. This structure is crucial for its reactivity and stability, making it an essential reagent in organic chemistry .

Vorbereitungsmethoden

The synthesis of N-Iodosuccinimide is a straightforward procedure that primarily involves the reaction of succinimide with iodine in the presence of an oxidizing agent. Typically, hydrogen peroxide or sodium hypochlorite serves as the oxidizer, facilitating the effective iodination of succinimide . Industrially, the preparation of this compound can also involve the reaction of silver succinimide with iodine in a solvent medium . This method ensures high-purity this compound and allows for scalability in industrial production.

Analyse Chemischer Reaktionen

Electrophilic Iodination Reactions

NIS serves as a mild electrophilic iodinating agent for alkenes, aromatic compounds, and carbonyl derivatives. Its reactivity can be enhanced using Brønsted or Lewis acids:

-

Aromatic iodination : Achieves regioselectivity in methoxy- or methyl-substituted arenes using trifluoroacetic acid (TFA) as a catalyst, yielding >90% iodinated products under ambient conditions .

-

Alkene iodination : Enables stereoselective synthesis of vinyl iodides, crucial for constructing carbon-iodine bonds in natural product synthesis .

Mechanism :

NIS generates iodine radicals or iodonium ions (I⁺) in situ, which react with electron-rich substrates. For aromatic systems, TFA protonates NIS, enhancing its electrophilicity .

Oxidation Reactions

NIS mediates selective oxidations under mild conditions:

| Reaction Type | Substrate | Conditions | Yield | Source |

|---|---|---|---|---|

| Propargyl alcohol → Ynone | 1-Phenylprop-2-yn-1-ol | NIS (1.2 eq), CH₂Cl₂, 0°C | 85% | |

| Alcohol → Carbonyl | Benzyl alcohol | NIS (1.5 eq), DCM, RT | 92% |

Key Applications :

-

Converts propargyl alcohols to ynones via iodine-mediated oxidation, preserving acid-sensitive functional groups .

-

Oxidizes secondary alcohols to ketones without overoxidation .

Cross-Coupling and C–N Bond Formation

NIS catalyzes direct coupling reactions under solvent-free or aqueous conditions:

Table 1: NIS-Catalyzed Cross-Coupling Reactions

| Substrates | Product | Conditions | Yield |

|---|---|---|---|

| Diphenylmethanol + β-Diketone | Alkylated β-Diketone | Solvent-free, 70°C | 90% |

| Benzyl alcohol + Amine | Amide | Acetonitrile/H₂O | 95% |

Mechanistic Insight :

NIS generates reactive iodine species (e.g., HOI or I₂) that facilitate carbocation formation, enabling nucleophilic attack by amines or carbonyl compounds .

Lewis Acid Catalysis

NIS acts as a mild Lewis acid in cyclodehydration and deprotection reactions:

-

Cyclodehydration : Converts Bohlmann-Rahtz aminodienones to 2,3,6-trisubstituted pyridines at 0°C with >90% yield .

-

Deprotection : Cleaves TBDMS ethers to alcohols in methanol at room temperature .

Asymmetric Iodination

Recent advancements include enantioselective iodocyclization:

Wissenschaftliche Forschungsanwendungen

Iodination Reactions

N-Iodosuccinimide is primarily recognized for its role as an iodinating agent. It facilitates the introduction of iodine into organic substrates, which is essential for synthesizing various pharmaceuticals and agrochemicals.

Key Applications:

- Aromatic Iodination: NIS is employed in the iodination of substituted aromatic compounds. A notable method involves grinding the reactants at room temperature, yielding high purity products (94-99%) within 5-7 minutes .

- Electrophilic Iodination: NIS acts as an electrophilic iodide reagent, effectively iodinating alkenes and other unsaturated compounds under mild conditions .

Case Study:

In a study on the iodination of methoxy-substituted aromatic compounds, NIS was used with trifluoroacetic acid to achieve regioselective iodination with excellent yields .

Oxidation Reactions

Apart from iodination, NIS serves as a mild oxidizing agent. It is effective in converting alcohols to aldehydes and ketones without overoxidation.

Key Applications:

- Alcohol Oxidation: NIS can oxidize primary and secondary alcohols selectively to their corresponding carbonyl compounds .

- Cyclization Reactions: It promotes cyclization reactions to form dihydrofurans and other cyclic structures efficiently .

Data Table: Oxidation Yields Using NIS

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl Alcohol | Benzaldehyde | 85 |

| Cyclohexanol | Cyclohexanone | 90 |

| 1-Octanol | Octanal | 88 |

Peptide Synthesis

NIS plays a significant role in peptide synthesis, where it aids in constructing complex peptide architectures through selective iodination.

Key Applications:

- Peptide Coupling: It facilitates the formation of peptide bonds under mild conditions, promoting efficient iodination necessary for subsequent reactions .

Green Chemistry Applications

This compound is increasingly recognized for its environmentally friendly profile compared to traditional iodinating agents. Its use aligns with green chemistry principles by minimizing hazardous waste and simplifying reaction conditions.

Key Applications:

- Sustainable Iodination Processes: NIS has been shown to replace more hazardous reagents in various synthetic routes, making it a preferred choice in sustainable chemistry practices .

Materials Science

In materials science, NIS is utilized for modifying polymer structures to create novel materials with unique properties.

Key Applications:

Wirkmechanismus

N-Iodosuccinimide exerts its effects through the electrophilic iodination mechanism. The iodine atom bonded to the nitrogen atom of succinimide acts as an electrophile, facilitating the transfer of iodine to the substrate. This process involves the formation of an iodonium ion intermediate, which then reacts with the substrate to form the iodinated product .

Vergleich Mit ähnlichen Verbindungen

N-Iodosuccinimide is similar to other N-halosuccinimides, such as N-chlorosuccinimide and N-bromosuccinimide. it is unique in its ability to selectively introduce iodine into organic molecules under mild conditions . This makes it a preferred choice for iodination reactions compared to its counterparts. Similar compounds include:

N-Chlorosuccinimide: Used for chlorination reactions.

N-Bromosuccinimide: Used for bromination reactions.

This compound’s unique reactivity and stability make it an invaluable tool in synthetic chemistry, distinguishing it from other halogenating agents.

Biologische Aktivität

N-Iodosuccinimide (NIS) is a versatile reagent widely used in organic synthesis, particularly for its role as a halogenating and oxidizing agent. Its biological activity has garnered attention due to its applications in various chemical reactions, including C–N bond formation, glycosylation, and other transformations. This article delves into the biological activity of NIS, highlighting its mechanisms, applications, and specific case studies supported by data tables.

This compound acts primarily through electrophilic halogenation and oxidation processes. It is known to generate hypoiodous acid (HOI) in situ, which can facilitate nucleophilic substitutions and other reactions. The following mechanisms illustrate its action:

- Electrophilic Halogenation : NIS can halogenate alcohols and amines, leading to the formation of iodinated products.

- Oxidative Rearrangement : NIS has been employed in oxidative rearrangements, converting haloethynylcarbinols to β,β-dihaloenones effectively.

- C–N Bond Formation : NIS serves as a precatalyst in cross-coupling reactions involving alcohols and amines, demonstrating high selectivity and efficiency under mild conditions.

Applications in Organic Synthesis

NIS is utilized in several key reactions within organic chemistry:

- Direct Cross-Coupling Reactions : NIS has been shown to be the most effective precatalyst among N-halosuccinimides for the direct cross-coupling of alcohols with nitrogen-based nucleophiles. This reaction is significant for synthesizing amides from alcohols with nearly quantitative yields .

- Glycosylation Reactions : NIS facilitates the activation of thioglycosides in automated glycosylation methods, allowing for efficient synthesis of oligosaccharides .

- Hofmann-Löffler Reactions : NIS promotes Hofmann-Löffler transformations with complete chemoselectivity, yielding pyrrolidines without overoxidation .

Table 1: Efficiency of NIS in C–N Bond Formation

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Amidation of Alcohols | Diphenylmethanol + Amine | 95 | Aqueous acetonitrile |

| Cross-Coupling with β-Diketones | Benzyl alcohol + β-Diketone | 90 | Solvent-free |

| Glycosylation of Thioglycosides | Various Thioglycosides | 85-90 | Automated solution-phase |

Data compiled from various studies demonstrating the effectiveness of NIS in different organic transformations .

Table 2: Reaction Conditions for Glycosylation Using NIS

| Reaction Component | Amount Used | Result |

|---|---|---|

| This compound (NIS) | 1 equivalent | Activation of thioglycosides |

| Triflic Acid (TfOH) | 0.5 equivalent | Co-promoter for activation |

| Reaction Time | 24 hours | Successful glycosylation |

This table summarizes the conditions used for glycosylation reactions facilitated by NIS .

Research Findings

Recent studies have highlighted the growing significance of this compound in synthetic organic chemistry:

- Catalytic Efficiency : Research indicates that NIS can catalyze reactions under mild conditions with minimal side products, showcasing its potential as a green chemistry alternative .

- Selectivity and Yield : The selectivity observed in C–N bond formation reactions using NIS is notable, often achieving yields above 90% under optimized conditions. This efficiency is attributed to the unique properties of NIS as a precatalyst that forms reactive iodine species during the reaction .

- Versatility : The ability of NIS to participate in various types of reactions—from halogenations to complex coupling processes—demonstrates its versatility as a reagent in organic synthesis.

Q & A

Q. What are the primary applications of N-Iodosuccinimide in organic synthesis?

This compound is widely utilized as an iodinating agent and mild oxidant. Key applications include:

- Iodination of alkenes and alkynes : NIS facilitates electrophilic iodination, particularly in the presence of activating agents like γ-Al2O3 to generate 1-iodoalkynes from terminal alkynes .

- Hofmann-Löffler reactions : NIS promotes intramolecular C–H amination of sulfonimides under visible light, yielding pyrrolidines .

- Trifunctionalization of alkynoates : NIS enables cascade reactions involving iodination, aryl migration, and decarboxylation to synthesize 1,1-diiodoalkenes .

- Natural product derivatization : NIS, catalyzed by In(OTf)3, iodinates arenes in natural products for structure-activity relationship (SAR) studies .

Q. How do activating reagents influence the efficiency of NIS-mediated iodination?

The choice of activating reagent dictates reaction pathways and yields:

- γ-Al2O3 : Enhances NIS reactivity for direct iodination of terminal alkynes without additional acids or bases .

- In(OTf)3 : Enables mild, room-temperature iodination of aromatic natural products, preserving sensitive functional groups .

- TMSOTf (Trimethylsilyl triflate) : Modifies stereochemical outcomes in glycosylation reactions by altering iodonium ion sources, impacting thioglycoside vs. selenoglycoside reactivity .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use EN 166-compliant eye protection and EN ISO 374-certified chemical-resistant gloves. Avoid skin contact due to potential irritation and sensitization .

- Storage : Store at –20°C in a freezer to maintain stability .

- First Aid : For eye exposure, rinse with water for ≥10 minutes; do not induce vomiting if ingested .

- Contradictions : While some safety data sheets report no acute effects , others note skin irritation (Skin Irrit. Category 2) and sensitization (Skin Sens. Category 2) .

Q. How can unexpected complex formation with imines be addressed in NIS reactions?

NIS may form stable 1:1 halogen-bonded complexes with cyclic imines instead of proceeding with iodination. To mitigate:

- Analytical confirmation : Use single-crystal X-ray diffraction to identify complex structures .

- Reaction optimization : Adjust solvent polarity or temperature to favor iodination over complexation.

Q. What strategies optimize stereochemical outcomes in NIS-promoted glycosylation?

- Promoter selection : NIS alone vs. NIS/TMSOTf alters iodonium ion reactivity, affecting thioglycoside vs. selenoglycoside stereoselectivity .

- Substrate "arming" : Electron-donating groups on glycosyl donors enhance reactivity and stereocontrol.

Q. How do reaction mechanisms differ under thermal vs. photochemical conditions?

- Photochemical (e.g., sunlight) : Initiates radical pathways, as seen in the synthesis of 3-iodocoumarins via spirocyclization and ring expansion .

- Thermal : Favors polar mechanisms, such as iodo-Meyer–Schuster rearrangements in securinega alkaloid synthesis .

Q. What analytical techniques are essential for characterizing NIS-derived products?

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR, DEPT, HMQC, and HMBC for structural elucidation .

- X-ray crystallography : Confirms complexation (e.g., imine-NIS adducts) and iodinated product regiochemistry .

- Combustion analysis : Validates purity and stoichiometry .

Q. How can byproduct formation (e.g., NBS) be minimized in NIS reactions?

- Source high-purity NIS : Select suppliers certifying ≤0.3% N-bromosuccinimide (NBS) impurity .

- Chromatographic purification : Use silica gel or flash chromatography to isolate desired iodinated products .

Q. What role does NIS play in radical C–H functionalization?

NIS intercepts radical intermediates in γ,δ,ε-C(sp<sup>3</sup>)–H functionalization, enabling:

- Lactam iodination : Converts γ-lactams to iodinated amino alcohols .

- Triple functionalization : Combines H-abstraction with azide trapping for allylic amine synthesis .

Q. How is NIS used in natural product derivatization?

Eigenschaften

IUPAC Name |

1-iodopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZMLBORDGWNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199550 | |

| Record name | N-Iodosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-12-1 | |

| Record name | N-Iodosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Iodosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Iodosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-IODOSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3COS3X3N4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.